2-Methyl-5-(tributylstannyl)thiazole

Vue d'ensemble

Description

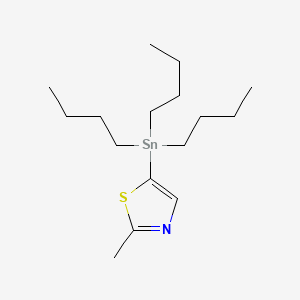

2-Methyl-5-(tributylstannyl)thiazole: is a heterocyclic compound with the molecular formula C₁₆H₃₁NSSn. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. The compound is notable for its use in various organic synthesis reactions, particularly in the field of medicinal chemistry and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(tributylstannyl)thiazole typically involves the stannylation of 2-methylthiazole. This can be achieved through a palladium-catalyzed stannylation reaction using tributylstannane as the stannylating agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 2-Methyl-5-(tributylstannyl)thiazole can undergo substitution reactions where the tributylstannyl group is replaced by other functional groups. This is often facilitated by palladium-catalyzed cross-coupling reactions.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Tributylstannane: Used as the stannylating agent.

Inert Atmosphere: To prevent oxidation during reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a variety of substituted thiazoles .

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Building Block for Coupling Reactions:

The presence of the tributylstannyl moiety allows 2-Methyl-5-(tributylstannyl)thiazole to participate in significant carbon-carbon bond-forming reactions. These reactions are essential for synthesizing complex organic compounds, including pharmaceuticals and biologically active molecules.

2. Synthesis of Novel Drug Candidates:

The thiazole ring's ability to interact with biological systems suggests that this compound could serve as a precursor for developing new drug candidates. For instance, compounds containing thiazole structures have been explored for their anticancer properties, indicating potential therapeutic applications of derivatives synthesized from this compound .

Case Study 1: Anticancer Activity of Thiazole Derivatives

In a study by Evren et al., novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were synthesized and tested against NIH/3T3 and A549 cell lines. Compounds demonstrated significant selectivity against these cell lines, highlighting the potential of thiazoles in cancer therapy .

Case Study 2: Synthesis of Thiazole-Based Compounds

Another study involved synthesizing phenylthiazole-incorporated quinoline derivatives that exhibited remarkable activity against colon carcinoma cells. The presence of specific substituents on the thiazole ring was crucial for enhancing efficacy against cancer cells .

Mécanisme D'action

The mechanism of action of 2-Methyl-5-(tributylstannyl)thiazole primarily involves its role as a synthetic intermediateThe molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .

Comparaison Avec Des Composés Similaires

2-Methylthiazole: A precursor in the synthesis of 2-Methyl-5-(tributylstannyl)thiazole.

5-Methyl-2-(tributylstannyl)thiazole: A structural isomer with similar reactivity.

2-(Tributylstannyl)thiazole: Another derivative used in similar synthetic applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Activité Biologique

2-Methyl-5-(tributylstannyl)thiazole is an organotin compound characterized by a tributylstannyl group attached to a thiazole ring. Its molecular formula is C16H31NOSSn. This compound has garnered interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer applications.

Chemical Structure and Properties

The presence of the thiazole ring, a five-membered heterocyclic structure containing nitrogen and sulfur, is significant as thiazoles are known for their diverse biological activities. The tributylstannyl moiety contributes unique reactivity, allowing the compound to participate in various organic synthesis reactions such as Stille and Negishi couplings.

Antimicrobial Activity

Thiazole derivatives, including those related to this compound, have shown promising antibacterial properties against pathogens such as Mycobacterium tuberculosis. Research indicates that modifications at the C-2 and C-4 positions of the thiazole can significantly impact antibacterial activity, with some derivatives achieving sub-micromolar minimum inhibitory concentrations (MICs) .

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| This compound | TBD | Potentially M. tuberculosis |

| 2-Aminothiazole | <0.1 | M. tuberculosis |

| Benzothiazole derivatives | <0.03 | Staphylococcus epidermidis |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of organotin compounds have been documented, with various studies indicating that they may induce apoptosis in cancer cells. The specific cytotoxic profile of this compound remains to be fully elucidated; however, the general trend observed in organotin chemistry suggests potential use in cancer therapeutics .

Case Studies

- Antimicrobial Efficacy : A study on thiazole derivatives demonstrated that certain structural modifications led to enhanced activity against M. tuberculosis, suggesting that similar modifications could be explored for this compound to improve its antimicrobial efficacy .

- Cytotoxicity in Cancer Cells : Research into other organotin compounds has shown significant cytotoxic effects against various cancer cell lines, indicating that this compound may also exhibit similar properties, warranting further investigation into its therapeutic potential .

Safety and Toxicity

The safety profile of this compound indicates it is toxic if swallowed and harmful upon skin contact . This highlights the need for careful handling and further toxicological studies to assess its safety for potential therapeutic applications.

Propriétés

IUPAC Name |

tributyl-(2-methyl-1,3-thiazol-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4NS.3C4H9.Sn/c1-4-5-2-3-6-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVDGHNBPOLJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.